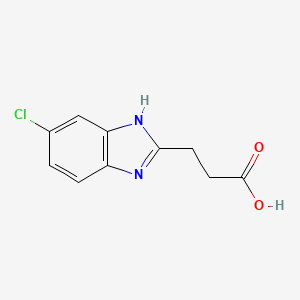

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a biochemical compound used for proteomics research . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . A series of benzimidazole-oxadiazole compounds were synthesized, which could be similar to the synthesis of our compound .Molecular Structure Analysis

The molecular formula of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is C10H9ClN2O2 . The structure data file of this compound is available and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties .Applications De Recherche Scientifique

Neuroprotective Applications

A study by Baudy et al. (2001) focused on the design, synthesis, and biological evaluation of benzimidazole-spaced phosphono-alpha-amino acid competitive NMDA antagonists. The compounds, including derivatives similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," demonstrated potent and selective NMDA antagonistic activity. One specific compound showed significant neuroprotective potential by reducing the volume of infarcted brain tissue in an ischemia model, highlighting its therapeutic potential as a neuroprotective agent Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001.

Antimicrobial Activity

El-Meguid (2014) synthesized new compounds containing a benzimidazole moiety, similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," incorporated into different amino acids and sulfamoyl and/or pyrrole analogues. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi. The study found significant effectiveness against gram-positive and gram-negative bacteria, as well as fungal species, underscoring the potential of these derivatives in developing new antimicrobial agents El-Meguid, 2014.

Applications in Material Science

In a study by Wei et al. (2006), tridentate ligands derived from benzimidazole, including structures akin to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," were synthesized and reacted with rhenium tricarbonyl complexes. These complexes exhibited interesting luminescence properties, suggesting their potential use in developing novel fluorescence applications Wei, Babich, Ouellette, & Zubieta, 2006.

Safety And Hazards

Propriétés

IUPAC Name |

3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODEKMPICKOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424388 |

Source

|

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

CAS RN |

82138-56-5 |

Source

|

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)